molecular formula C16H20N4O2 B056394 2-[4-[[4-(2-Hydroxyethylamino)phenyl]diazenyl]anilino]ethanol CAS No. 120404-26-4

2-[4-[[4-(2-Hydroxyethylamino)phenyl]diazenyl]anilino]ethanol

Cat. No.: B056394
CAS No.: 120404-26-4
M. Wt: 300.36 g/mol
InChI Key: ILDXQYVFZBZVQJ-UHFFFAOYSA-N
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Description

4,4’-N-(beta-Hydroxyethylamino)azobenzene is an aromatic azo compound characterized by the presence of two phenyl rings connected by an azo bond (–N=N–) and substituted with beta-hydroxyethylamino groups. This compound belongs to the broader class of azobenzenes, which are well-known for their versatile applications in various fields, including dyes, photochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-N-(beta-Hydroxyethylamino)azobenzene typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. The classical methods include:

Industrial Production Methods

Industrial production of 4,4’-N-(beta-Hydroxyethylamino)azobenzene follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,4’-N-(beta-Hydroxyethylamino)azobenzene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the azo group to azoxy or nitro compounds under oxidative conditions.

    Reduction: The azo group can be reduced to hydrazo or amine derivatives using reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Azoxybenzenes and nitrobenzenes.

    Reduction: Hydrazo compounds and aniline derivatives.

    Substitution: Various substituted azobenzenes depending on the reagents used.

Mechanism of Action

The mechanism of action of 4,4’-N-(beta-Hydroxyethylamino)azobenzene involves photoisomerization, where the compound switches between trans and cis configurations upon exposure to light. This photoisomerization affects the compound’s electronic and steric properties, enabling it to interact with various molecular targets. In biological systems, it can modulate the activity of proteins and ion channels by altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-N-(beta-Hydroxyethylamino)azobenzene is unique due to the presence of beta-hydroxyethylamino groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring water-soluble azo compounds and in studies involving biological systems where solubility is crucial .

Properties

CAS No.

120404-26-4

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

2-[4-[[4-(2-hydroxyethylamino)phenyl]diazenyl]anilino]ethanol

InChI

InChI=1S/C16H20N4O2/c21-11-9-17-13-1-5-15(6-2-13)19-20-16-7-3-14(4-8-16)18-10-12-22/h1-8,17-18,21-22H,9-12H2

InChI Key

ILDXQYVFZBZVQJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)NCCO

Canonical SMILES

C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)NCCO

Origin of Product

United States

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